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A detailed guide for researchers and drug development professionals on the preclinical profiles

of two CDK inhibitors, 11IM-290 and flavopiridol, in the context of pancreatic cancer.

Pancreatic cancer remains one of the most challenging malignancies to treat, necessitating the

exploration of novel therapeutic agents. Among the promising targets are cyclin-dependent

kinases (CDKSs), key regulators of cell cycle progression and transcription, which are often

dysregulated in cancer. This guide provides a comprehensive comparison of two CDK

inhibitors, the clinical-stage compound flavopiridol and the preclinical candidate 11IM-290, both

of which trace their origins to the natural product rohitukine.

At a Glance: Key Differences

Feature

11lIM-290

Flavopiridol

Primary Target

Potent inhibitor of CDK9/T1
and CDK2/A

Pan-CDK inhibitor (CDK1, 2, 4,
6,7,9)

Oral Bioavailability

High (71% in preclinical
models)[1][2][3][4]

Low (administered
intravenously)[1][2][3]

Development Stage

Preclinical/Early Clinical
Trials[5]

Clinical Trials (Phase /11 for

various cancers)

Reported Potency

IC50 of 1.9 nM for CDK9/T1[1]
[3][4][6]

IC50 range of 20-100 nM for

various CDKs
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In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data on the in vitro activity of 11IM-290
and flavopiridol against pancreatic cancer cell lines and their target kinases.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Profile
CDK Target 11IM-290 (IC50) Flavopiridol (IC50)
CDK1 Not Reported 30 nM
CDK2/A 16 nM[7] or 90 nM[1] 170 nM
CDK4 Not Reported 100 nM
CDK®6 Not Reported Not Reported
CDK9/T1 1.9 nM[1][3][4][6] 20 nM

Note: IC50 values for 11IM-290 against a broader range of CDKs are not yet publicly available.

ble 2: : ILi

Cell Line 11IM-290 (GI50) Flavopiridol (IC50)

MIAPaCa-2 < 1.0 pM[1][2][3] 36 nM

Note: Comprehensive cytotoxicity data for IlIM-290 across multiple pancreatic cancer cell lines
is limited in the public domain.

Mechanism of Action: Cell Cycle Arrest and
Apoptosis

Both 11IM-290 and flavopiridol exert their anticancer effects by disrupting the cell cycle and
inducing programmed cell death (apoptosis).

1lIM-290 has been shown to induce caspase-dependent apoptosis in the pancreatic cancer cell
line MIAPaCa-2.[1][2][3] Further studies in acute lymphoblastic leukemia cells revealed that
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11IM-290 upregulates apoptotic proteins such as PUMA and BAX, leads to the cleavage of
caspase-3 and PARP, and causes cell cycle arrest in the S phase.[8]

Flavopiridol is a pan-CDK inhibitor that causes cell cycle arrest and induces apoptosis in
pancreatic cancer cells.[9] In combination with gemcitabine, flavopiridol has been shown to
decrease the expression of cyclin A and CDK2.[9] It enhances apoptosis induced by other
chemotherapeutic agents, and this effect is often sequence-dependent.

In Vivo Efficacy in Pancreatic Cancer Xenograft
Models

Preclinical studies using animal models provide crucial insights into the potential therapeutic
efficacy of drug candidates.

IlIM-290 has demonstrated potent anticancer activity in a pancreatic cancer xenograft model.
Oral administration of 1lIM-290 at a dose of 50 mg/kg resulted in significant tumor growth
inhibition.[1][2][3] A key advantage of IlIM-290 is its high oral bioavailability of 71%, which is a
significant improvement over flavopiridol.[1][2][3][4]

Flavopiridol, when used in combination with gemcitabine, has been shown to reduce tumor
volume in a xenograft mouse model of pancreatic cancer.[9] However, in a phase Il clinical trial
for refractory, metastatic pancreatic cancer, the combination of flavopiridol and docetaxel
showed minimal activity and significant toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CDK inhibitors and a typical
experimental workflow for evaluating these compounds.
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In Vitro Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b01765
http://dr.iiserpune.ac.in:8080/xmlui/handle/123456789/6759
https://www.pib.gov.in/PressReleasePage.aspx?PRID=1630317
https://www.researchgate.net/publication/322719992_Discovery_and_Preclinical_Development_of_IIIM-290_an_Orally_Active_Potent_Cyclin-Dependent_Kinase_Inhibitor
https://www.probechem.com/products_IIIM-290.html
https://pubmed.ncbi.nlm.nih.gov/34324743/
https://pubmed.ncbi.nlm.nih.gov/34324743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161389/
https://www.benchchem.com/product/b1192948#iiim-290-versus-flavopiridol-in-pancreatic-cancer
https://www.benchchem.com/product/b1192948#iiim-290-versus-flavopiridol-in-pancreatic-cancer
https://www.benchchem.com/product/b1192948#iiim-290-versus-flavopiridol-in-pancreatic-cancer
https://www.benchchem.com/product/b1192948#iiim-290-versus-flavopiridol-in-pancreatic-cancer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

